molecular formula C18H21FN2O4S2 B2398015 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 946250-18-6

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B2398015
CAS No.: 946250-18-6
M. Wt: 412.49
InChI Key: TTZDXBAHZVPENY-UHFFFAOYSA-N
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Description

N-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide (CAS 946250-18-6) is a synthetic small molecule with a molecular formula of C18H21FN2O4S2 and a molecular weight of 412.50 g/mol . This compound features a unique dual-sulfonamide structure based on a 1,2,3,4-tetrahydroquinoline scaffold, a framework recognized for its diverse pharmacological potential. Recent studies on structurally similar N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated significant antifungal properties against species such as Aspergillus , Penicillium , and Botrytis cinerea , suggesting potential applications for this compound in antimicrobial research . Furthermore, related 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline derivatives have been identified as potent and orally bioavailable RORγt inverse agonists . RORγt is a critical transcriptional regulator of Th17 cell differentiation, which plays a key role in autoimmune diseases, positioning such compounds as valuable tools for immunology and autoimmune disease research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S2/c1-3-26(22,23)21-10-4-5-14-6-7-15(12-18(14)21)20-27(24,25)16-8-9-17(19)13(2)11-16/h6-9,11-12,20H,3-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZDXBAHZVPENY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide typically involves multi-step procedures starting from commercially available precursors. Common steps include:

  • Formation of the Quinoline Backbone: This step involves constructing the tetrahydroquinoline framework, often using cyclization reactions.

  • Ethylsulfonylation: Introduction of the ethylsulfonyl group usually employs reagents like ethyl sulfonyl chloride under base-catalyzed conditions.

  • Sulfonamide Formation: Finally, the reaction with 4-fluoro-3-methylbenzenesulfonyl chloride leads to the desired sulfonamide product. This step may require solvents such as dichloromethane and bases like triethylamine to drive the reaction to completion.

Industrial Production Methods: On an industrial scale, the production of this compound might utilize similar steps, with optimization for yield, safety, and cost. Large-scale reactors and continuous flow techniques can enhance the efficiency and consistency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation, typically at the nitrogen or sulfur centers, leading to various oxidative derivatives.

  • Reduction: The reduction of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide might target the quinoline ring or sulfonamide group, often using hydrogenation catalysts.

  • Substitution: Both nucleophilic and electrophilic substitutions can occur, particularly at the aromatic rings and sulfonamide functional groups.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate, chromic acid

  • Reducing Agents: Sodium borohydride, catalytic hydrogenation

  • Substitution Reagents: Halides, nucleophiles like amines or thiols

Major Products:

  • Oxidation Products: Sulfoxides, sulfones

  • Reduction Products: Amino derivatives, reduced sulfonamide forms

  • Substitution Products: Various substituted derivatives, depending on the site and type of substituent introduced

Scientific Research Applications

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide finds use across various scientific fields:

  • Chemistry: Used as an intermediate in organic synthesis and as a precursor for more complex molecules.

  • Biology: Investigated for its potential as an enzyme inhibitor, affecting biological pathways.

  • Medicine: Explored for therapeutic uses, particularly due to the pharmacological properties of sulfonamides, including antimicrobial activity.

  • Industry: Utilized in materials science for the development of specialty polymers and advanced materials due to its structural characteristics.

Mechanism of Action

Molecular Targets and Pathways: The specific biological activity of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide often involves inhibition of certain enzymes, disrupting normal biological functions. The sulfonamide group is particularly known for mimicking the natural substrate of certain enzymes, leading to competitive inhibition. Pathways affected can include metabolic enzymes, signaling pathways, and protein-protein interactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Structural and Physicochemical Comparisons

Compound Name R1 (Tetrahydroquinoline) R2 (Benzenesulfonamide) Molecular Weight* LogP* Key Features
Target Compound Ethylsulfonyl 4-Fluoro-3-methyl ~452.5 g/mol ~3.1 Electron-withdrawing R1; halogenated R2
IIIa () 2-(4-Methoxystyryl) 4-Methoxy ~496.0 g/mol ~2.8 Extended π-system (styryl); methoxy
10e () Morpholine-4-carbonyl 3,5-bis(trifluoromethyl) ~594.4 g/mol ~4.2 Polar carbonyl; highly fluorinated R2
10f () Piperidine-1-carbonyl 3,5-Difluoro ~482.5 g/mol ~3.5 Aliphatic R1; dihalogenated R2

*Estimated using computational tools (e.g., ChemDraw).

Key Observations:

  • R2 Substitutions : The 4-fluoro-3-methylbenzenesulfonamide moiety balances lipophilicity (via methyl) and electronic effects (via fluorine), contrasting with IIIa’s methoxy (electron-donating) and 10e’s trifluoromethyl (highly lipophilic) groups .

Computational and Experimental Tools

Structural characterization of such compounds often employs X-ray crystallography using software like SHELX (for refinement) and ORTEP (for graphical representation) . For example, SHELXL could refine the target compound’s crystal structure to confirm the ethylsulfonyl group’s conformation, while ORTEP-3 might visualize steric interactions between the methyl group and adjacent residues .

Biological Activity

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an ethylsulfonyl group and a tetrahydroquinoline moiety. The molecular formula is C18H22FN2O4S2C_{18}H_{22}FN_{2}O_{4}S_{2}, and its structure can be represented as follows:

SMILES CC S O O N1CCCc2ccc NS O O Cc3ccccc3F cc21 \text{SMILES CC S O O N1CCCc2ccc NS O O Cc3ccccc3F cc21 }

The biological activity of this compound primarily involves inhibition of specific enzymes and receptors. The sulfonamide group in the compound mimics natural substrates, allowing it to bind to enzyme active sites and inhibit their function. This mechanism is crucial in various therapeutic applications, particularly in cancer treatment and anti-inflammatory responses.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance:

  • MCF-7 Cells : The compound demonstrated an IC50 value of approximately 15.9 μM.
  • T47D Cells : It exhibited an IC50 value of around 8.7 μM.

These findings suggest that this compound may act as a selective inhibitor for estrogen receptor-positive breast cancer cells .

Enzyme Inhibition

The compound has been shown to act as an inhibitor for steroid sulfatase (STS), which is involved in steroid metabolism. In enzymatic assays, it displayed competitive inhibition with IC50 values lower than those of reference compounds like coumarin-7-O-sulfamate .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is useful:

Compound NameStructural DifferencesUnique Features
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(m-tolyl)methanesulfonamideMethylsulfonyl instead of ethylsulfonylPotentially different reactivity due to smaller sulfonate group
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(phenyl)methanesulfonamidePhenyl group instead of m-tolylVariation in electronic properties affecting biological activity

This table highlights how modifications in the sulfonamide structure can influence biological reactivity and therapeutic potential.

Case Study 1: Inhibition of Cancer Cell Growth

A recent study evaluated the efficacy of this compound against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with notable selectivity towards ER-positive cells compared to ER-negative counterparts.

Case Study 2: Mechanistic Insights into Enzyme Inhibition

Another investigation utilized computational docking methods to elucidate the binding interactions between the compound and steroid sulfatase. The study revealed critical amino acid residues involved in binding and highlighted potential modifications to enhance inhibitory potency.

Q & A

Q. What are the key structural features of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluoro-3-methylbenzenesulfonamide, and how do they influence its chemical reactivity?

The compound features a tetrahydroquinoline core with an ethylsulfonyl group at position 1 and a 4-fluoro-3-methylbenzenesulfonamide substituent at position 6. The sulfonamide group (-SO₂NH₂) introduces hydrogen-bonding potential, while the ethylsulfonyl moiety (-SO₂C₂H₅) enhances electron-withdrawing effects, stabilizing the tetrahydroquinoline ring. The fluorine atom at position 4 of the benzene ring increases electronegativity, potentially directing electrophilic substitution reactions. Structural analogs (e.g., ) suggest that crystallographic data (e.g., X-ray diffraction at 180 K, mean C–C bond length 0.002 Å) confirm planarity of the sulfonamide group, which is critical for enzyme-binding interactions .

Q. What synthetic methodologies are commonly employed to prepare this compound, and what are the critical optimization parameters?

Synthesis typically involves multi-step reactions :

Tetrahydroquinoline core formation via cyclization of substituted anilines.

Sulfonylation using ethylsulfonyl chloride under anhydrous conditions (e.g., pyridine/DMAP as base, 2-hour reaction at room temperature) .

Coupling of the benzenesulfonamide group via nucleophilic substitution or Buchwald-Hartwig amination.
Key optimization parameters include:

  • Temperature control (e.g., <40°C to avoid side reactions in sulfonylation).
  • Solvent selection (e.g., dichloromethane for solubility vs. pyridine for base stability).
  • Purification via column chromatography (petroleum ether/ethyl acetate) .

Q. How is the compound characterized spectroscopically, and what are the diagnostic peaks in its NMR and IR spectra?

  • ¹H NMR :
    • δ 7.2–7.8 ppm : Aromatic protons from tetrahydroquinoline and benzenesulfonamide.
    • δ 3.1–3.5 ppm : Methylene protons adjacent to the sulfonyl group.
    • δ 1.2–1.4 ppm : Ethyl group protons (-SO₂C₂H₅).
  • IR :
    • 1340–1360 cm⁻¹ (asymmetric S=O stretching).
    • 1160–1180 cm⁻¹ (symmetric S=O stretching).
    • 3350 cm⁻¹ (N-H stretching of sulfonamide).
      Cross-referenced with analogs in and , these peaks confirm functional group integrity .

Advanced Research Questions

Q. How does the ethylsulfonyl group impact the compound’s bioavailability and metabolic stability in preclinical models?

The ethylsulfonyl group enhances metabolic stability by reducing oxidative dealkylation in cytochrome P450 enzymes. However, its electron-withdrawing nature may limit passive diffusion across cell membranes. In vitro studies of related sulfonamides ( ) show improved half-life (t₁/₂ > 4 hours in liver microsomes) but moderate LogP values (~2.5), suggesting a balance between solubility and permeability. Advanced optimization could involve isosteric replacement (e.g., cyclopropylsulfonyl) or prodrug strategies to enhance bioavailability .

Q. What experimental design principles are critical for studying structure-activity relationships (SAR) of this compound in enzyme inhibition assays?

  • DoE (Design of Experiments) : Use factorial designs to vary substituents (e.g., fluorine position, methyl group size) and measure IC₅₀ values against target enzymes (e.g., carbonic anhydrase isoforms) .
  • Orthogonal assays : Combine enzyme inhibition with cellular assays (e.g., apoptosis in cancer cell lines) to distinguish direct target effects from off-target interactions.
  • Crystallographic validation : Co-crystallize the compound with target enzymes (e.g., dihydropteroate synthase) to confirm binding modes (as in ’s X-ray methodology) .

Q. How can computational methods (e.g., molecular docking, MD simulations) predict off-target interactions of this compound?

  • Molecular docking (AutoDock Vina): Screen against a panel of 500+ human kinases to identify potential off-targets. Focus on conserved ATP-binding pockets where sulfonamides often bind.
  • MD simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess conformational changes in the tetrahydroquinoline core.
  • Pharmacophore modeling : Map hydrogen-bond acceptors (sulfonyl oxygen) and hydrophobic regions (methyl group) to prioritize analogs with reduced hERG channel binding (a common toxicity risk) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis, particularly in controlling sulfonamide group regiochemistry?

  • In-line analytics : Use FTIR and HPLC-MS to monitor reaction progress (e.g., sulfonylation completion >98%).
  • Process intensification : Adopt flow chemistry (as in ’s continuous-flow diazomethane synthesis) to maintain consistent temperature and mixing .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like purity (>95% by LC-MS) and establish design space for key parameters (e.g., reagent stoichiometry ±5%) .

Data Contradictions and Resolution

Q. Discrepancies in reported IC₅₀ values for enzyme inhibition: How to reconcile conflicting data from different studies?

Conflicting IC₅₀ values (e.g., 50 nM vs. 200 nM) may arise from:

  • Assay conditions : pH (7.4 vs. 6.8), ionic strength, or enzyme source (recombinant vs. native).
  • Compound purity : Impurities (e.g., residual solvents) in batches from (95% purity) may skew results.
    Resolution:
  • Standardize protocols : Use commercially available enzymes (e.g., Sigma-Aldrich) and validate purity via LC-HRMS.
  • Meta-analysis : Pool data from multiple studies (e.g., ) and apply statistical weighting .

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